2-(2-Bromo-4,6-dimethylphenoxy)acetamide
Overview
Description
2-(2-Bromo-4,6-dimethylphenoxy)acetamide is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a bromine atom and dimethylphenoxy group attached to an acetamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,6-dimethylphenoxy)acetamide typically involves the reaction of 2-bromo-4,6-dimethylphenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction Reactions: The acetamide group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinones or amines, respectively.
Scientific Research Applications
2-(2-Bromo-4,6-dimethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.
Industry: It finds applications in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, depending on its application. In proteomics research, it may interact with proteins to form stable complexes, allowing for the study of protein functions and interactions. The exact molecular pathways and targets can vary based on the specific experimental setup and objectives.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4,6-dimethylphenoxy)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluoro-4,6-dimethylphenoxy)acetamide: Contains a fluorine atom instead of bromine.
2-(2-Iodo-4,6-dimethylphenoxy)acetamide: Features an iodine atom in place of bromine.
Uniqueness
2-(2-Bromo-4,6-dimethylphenoxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions that may not be as favorable with other halogens, making this compound particularly useful in certain synthetic applications.
Properties
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXHCDVNYVJELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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